molecular formula C17H18FNO4S B6413202 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261899-61-9

3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6413202
CAS RN: 1261899-61-9
M. Wt: 351.4 g/mol
InChI Key: DHQVQBWWVFUTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid (5-FBA) is a synthetic compound commonly used in scientific research. It is a fluorinated benzoic acid that is used as a reagent in organic synthesis and as a fluorescent probe in biochemistry and molecular biology research. 5-FBA is a useful compound for a variety of lab experiments due to its unique properties, such as its ability to absorb light, its low toxicity, and its relatively low cost.

Mechanism of Action

3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% works by absorbing light in the visible range of the spectrum. This light is then emitted as fluorescence, which can be detected using a microscope or other imaging device. The intensity of the fluorescence is dependent on the pH of the solution, allowing researchers to measure the pH of a sample.
Biochemical and Physiological Effects
3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to be non-toxic to cells and tissues, making it a safe reagent for laboratory experiments. It has also been shown to have no effect on the biochemical or physiological processes of cells and tissues.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% in lab experiments is its low cost and low toxicity. Additionally, its ability to absorb light and emit fluorescence makes it a useful tool for studying the structure and function of proteins. The main limitation of 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is its relatively low sensitivity, which makes it difficult to detect small changes in pH.

Future Directions

Future research on 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% could focus on improving its sensitivity, as well as its ability to detect small changes in pH. Additionally, research could focus on developing new applications for 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%, such as using it to study the effects of environmental pollutants on the environment. Finally, research could focus on developing new synthetic methods for producing 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%, such as using green chemistry techniques.

Synthesis Methods

3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-t-butylsulfamoylphenol and 5-fluorobenzoic acid through a reaction involving a Friedel-Crafts acylation. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of about 180°C. The reaction is typically completed in about one hour.

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has many applications in scientific research. It is used as a fluorescent probe to detect changes in pH in cells and tissues, and to study the structure and function of proteins. It is also used in organic synthesis as a reagent in the synthesis of other compounds, such as dyes and pharmaceuticals. In addition, 3-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is used to study the effect of environmental pollutants on the environment.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQVQBWWVFUTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid

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